molecular formula C4H11ClN4 B6250637 (2-azidopropyl)(methyl)amine hydrochloride CAS No. 138373-93-0

(2-azidopropyl)(methyl)amine hydrochloride

Cat. No.: B6250637
CAS No.: 138373-93-0
M. Wt: 150.6
InChI Key:
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Description

(2-azidopropyl)(methyl)amine hydrochloride is an organic compound that features an azide group attached to a propyl chain, which is further bonded to a methylamine group. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-azidopropyl)(methyl)amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-bromopropylamine.

    Azidation: The 2-bromopropylamine is then treated with sodium azide in an appropriate solvent, such as dimethylformamide, to replace the bromine atom with an azide group, forming 2-azidopropylamine.

    Methylation: The 2-azidopropylamine is subsequently methylated using methyl iodide in the presence of a base like potassium carbonate to yield (2-azidopropyl)(methyl)amine.

    Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Handling: Large quantities of starting materials and reagents are handled using automated systems to ensure safety and efficiency.

    Continuous Flow Reactors: These reactors are often used to maintain consistent reaction conditions and improve yield.

    Purification: The final product is purified using techniques such as crystallization or recrystallization to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-azidopropyl)(methyl)amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Sodium Azide: Used for azidation reactions.

    Methyl Iodide: Used for methylation.

    Lithium Aluminum Hydride: Used for reduction of the azide group.

    Copper Catalysts: Used in cycloaddition reactions.

Major Products

    Amines: Formed from reduction reactions.

    Triazoles: Formed from cycloaddition reactions.

Scientific Research Applications

Chemistry

In chemistry, (2-azidopropyl)(methyl)amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its azide group is particularly useful in click chemistry, where it can form stable triazole rings through cycloaddition reactions.

Biology

In biological research, this compound can be used to modify biomolecules. The azide group allows for bioorthogonal labeling, enabling the study of biological processes in living cells without interfering with native biochemical pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential in drug development. The triazole products formed from its reactions can exhibit various biological activities, including antimicrobial and anticancer properties.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (2-azidopropyl)(methyl)amine hydrochloride largely depends on the specific reactions it undergoes. For example, in cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles. These reactions are often catalyzed by copper ions, which facilitate the formation of the triazole ring.

Comparison with Similar Compounds

Similar Compounds

    (2-azidoethyl)(methyl)amine hydrochloride: Similar structure but with an ethyl chain instead of a propyl chain.

    (2-azidopropyl)amine hydrochloride: Lacks the methyl group attached to the nitrogen atom.

    (2-azidopropyl)(ethyl)amine hydrochloride: Contains an ethyl group instead of a methyl group attached to the nitrogen atom.

Uniqueness

(2-azidopropyl)(methyl)amine hydrochloride is unique due to its specific combination of an azide group and a methylamine group attached to a propyl chain. This structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.

Properties

CAS No.

138373-93-0

Molecular Formula

C4H11ClN4

Molecular Weight

150.6

Purity

95

Origin of Product

United States

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